molecular formula C9H10NOP B13560884 2-(Dimethylphosphoryl)benzonitrile

2-(Dimethylphosphoryl)benzonitrile

Cat. No.: B13560884
M. Wt: 179.16 g/mol
InChI Key: ZSVQXYLKROOGIU-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)benzonitrile is an organic compound characterized by the presence of a dimethylphosphoryl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a benzonitrile derivative with a dimethylphosphorylating agent under controlled conditions. For example, the reaction of 4-bromo-2-(dimethylphosphoryl)benzonitrile with appropriate reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Dimethylphosphoryl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes can be used as synthetic intermediates in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylphosphoryl)benzonitrile is unique due to its specific structural features and reactivity. The presence of the dimethylphosphoryl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10NOP

Molecular Weight

179.16 g/mol

IUPAC Name

2-dimethylphosphorylbenzonitrile

InChI

InChI=1S/C9H10NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3

InChI Key

ZSVQXYLKROOGIU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1C#N

Origin of Product

United States

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